5-Bromo-2-chloro-4-methoxybenzoic acid
Overview
Description
5-Bromo-2-chloro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrClO3 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-methoxybenzoic acid typically involves multiple steps, starting from readily available raw materials. One common method involves the following steps:
Nitration: The starting material, dimethyl terephthalate, undergoes nitration to introduce a nitro group.
Hydrolysis: The nitro compound is then hydrolyzed to form the corresponding carboxylic acid.
Hydrogenation: The nitro group is reduced to an amino group through hydrogenation.
Esterification: The amino compound is esterified to form the corresponding ester.
Bromination: Bromine is introduced to the aromatic ring through bromination.
Diazotization: Finally, the amino group is converted to a diazonium salt, which is then replaced by a chlorine atom through a Sandmeyer reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure safety and efficiency. The industrial process typically involves large-scale reactors and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-methoxybenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other electrophiles.
Nucleophilic Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various halogenated derivatives, while nucleophilic substitution can produce different substituted benzoic acids .
Scientific Research Applications
5-Bromo-2-chloro-4-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-methoxybenzoic acid depends on its specific application. In the context of SGLT2 inhibitors, the compound acts by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the kidneys, thereby reducing glucose reabsorption and lowering blood glucose levels. The molecular targets and pathways involved include the binding of the compound to the SGLT2 protein, leading to its inhibition and subsequent therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-2-methoxybenzoic acid: Similar in structure but with different positions of substituents.
5-Bromo-2-chlorobenzoic acid: Lacks the methoxy group, leading to different chemical properties.
Methyl 5-borono-4-chloro-2-methoxybenzoate: Contains a boronic acid ester group instead of a carboxylic acid group.
Uniqueness
5-Bromo-2-chloro-4-methoxybenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-2-chloro-4-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCNHCKYILXFQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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